molecular formula C14H20O9 B1311693 beta-L-Rhamnose tetraacetate

beta-L-Rhamnose tetraacetate

Cat. No.: B1311693
M. Wt: 332.3 g/mol
InChI Key: QZQMGQQOGJIDKJ-RBHVYLCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

β-L-Rhamnose tetraacetate, chemically designated as (3R,4R,5S,6S)-6-methyltetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate, is a fully acetylated derivative of L-rhamnose, a 6-deoxyhexose. This compound is synthesized via acetylation of L-rhamnose using acetic anhydride and iodine as a catalyst, yielding a 95.4% product with an α:β anomer ratio of 3:1 . Key spectral data include:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.02 (d, J = 1.9 Hz, 1H), 1.25 (d, J = 6.2 Hz, 3H, methyl group).
  • MS (ESI): m/z 355.00 [M + Na]⁺ (calculated for C₁₄H₂₀O₉: 332.11) .
    The tetraacetate group enhances lipophilicity, making it valuable in glycosylation reactions and as a precursor for fluorinated imaging probes .

Properties

Molecular Formula

C14H20O9

Molecular Weight

332.3 g/mol

IUPAC Name

[(2S,3S,4R,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13+,14+/m0/s1

InChI Key

QZQMGQQOGJIDKJ-RBHVYLCKSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency: β-L-Rhamnose tetraacetate achieves high yields (95.4%) via straightforward acetylation, outperforming other derivatives like narciclasine tetraacetate, whose synthesis is less documented .
  • Anomer Control: The α:β ratio in β-L-Rhamnose tetraacetate (3:1) contrasts with 1-thio-β-D-glucose tetraacetate, which is stereospecific due to the thio group’s electron-withdrawing effects .

Key Observations :

  • Acetylation Effects: While β-L-Rhamnose and β-phenylethyl glucoside tetraacetates retain or enhance bioactivity, CUR/THC tetraacetates lose antiallergic potency due to blocked phenolic groups critical for target interactions .
  • Therapeutic Scope: Narciclasine tetraacetate’s anti-invasive action highlights its niche in oncology, whereas 1-thio-β-D-glucose tetraacetate serves non-therapeutic roles in bio-imaging .
Physicochemical and Stability Profiles
Compound Solubility Stability Notes Reference
β-L-Rhamnose tetraacetate Lipophilic (CH₂Cl₂ soluble) Stable under anhydrous conditions
Dirhodium(II) tetraacetate Aqueous instability Breaks into Rh³⁺/acetate in vivo
Gd-DOTA High aqueous solubility Stable MRI contrast agent
CUR tetraacetate Low water solubility Reduced membrane permeability

Key Observations :

  • Metal vs. Organic Tetraacetates: Dirhodium(II) tetraacetate decomposes rapidly in biological systems, unlike organic derivatives (e.g., β-L-Rhamnose tetraacetate), which remain intact for functional applications .
  • Solubility Trade-offs : Acetylation reduces water solubility (e.g., CUR tetraacetate) but improves compatibility with organic solvents for synthetic modifications .
Spectral and Analytical Data
Compound IR (cm⁻¹) ¹³C NMR (Key Peaks) Reference
β-L-Rhamnose tetraacetate Not reported δ 20–22 (acetyl CH₃), 100–105 (anomeric C)
Generic tetraacetate 2959 (CH₃ asym), 2874 (CH₃ sym) δ 170–175 (C=O), 60–80 (pyranose C)

Key Observations :

  • IR Signatures: Methyl stretching in β-L-Rhamnose tetraacetate aligns with other tetraacetates (e.g., 2959 cm⁻¹ for CH₃ asymmetric stretch) .
  • NMR Trends : Acetyl carbonyls resonate near δ 170–175 in most tetraacetates, confirming consistent electronic environments .

Q & A

Basic Research Questions

Q. What established synthetic methodologies exist for beta-L-Rhamnose tetraacetate, and what are their critical optimization parameters?

  • This compound is synthesized via regioselective acetylation of L-rhamnose using acetic anhydride under controlled conditions. Key parameters include reaction temperature (typically 0–25°C), stoichiometric ratios of acetylating agents, and purification via column chromatography using gradients of ethyl acetate/hexane . Optimization requires monitoring reaction progress by TLC and adjusting catalyst (e.g., pyridine) concentrations to minimize side products. Yield improvements (>75%) are achieved by recrystallization from ethanol or methanol .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm acetylation patterns. For example, acetyl methyl protons appear as singlets at δ 2.0–2.1 ppm, while anomeric protons resonate between δ 5.0–5.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 210 nm) using a C18 column and isocratic elution (acetonitrile/water) ensures >95% purity .
  • Mass Spectrometry: ESI-MS (positive mode) confirms molecular ion peaks at m/z 318.28 (C₁₃H₁₈O₉) .

Advanced Research Questions

Q. What experimental strategies address contradictions between in vitro cytotoxicity and in vivo biocompatibility data for this compound?

  • In vitro cytotoxicity (e.g., IC₅₀ values in HeLa cells) may not correlate with in vivo safety due to metabolic detoxification pathways. To resolve discrepancies:

  • Pharmacokinetic Profiling: Track systemic absorption and metabolite formation (e.g., deacetylated products) using LC-MS/MS in rodent models .
  • Tissue-Specific Toxicity Assays: Compare cytotoxicity in primary cell lines (e.g., hepatocytes vs. fibroblasts) to identify organ-specific risks .
  • Dose-Escalation Studies: Establish maximum tolerated doses (MTDs) in vivo to refine safe concentration ranges for therapeutic applications .

Q. How can this compound serve as a chiral building block in glycoconjugate synthesis?

  • The compound’s acetyl groups protect hydroxyl moieties, enabling selective glycosylation. For example:

  • Glycosyl Donor Preparation: Activate the anomeric position with Lewis acids (e.g., BF₃·Et₂O) to form trichloroacetimidate intermediates .
  • Solid-Phase Synthesis: Immobilize this compound on resin to assemble O-antigen polysaccharides (e.g., Halomonas ventosae RU5S2EL repeating units) .
  • Enzymatic Glycosylation: Use glycosyltransferases (e.g., LgtB) to attach rhamnose residues to acceptors like lipid A for vaccine development .

Q. What experimental designs are recommended to study this compound’s role in modulating glycosylation-dependent pathways?

  • Enzyme Inhibition Assays: Screen for interactions with glycosyltransferases (e.g., α1-3 rhamnosyltransferases) using fluorescence polarization or SPR .
  • RNA Folding Studies: Incorporate the compound into RNA probes via phosphoramidite chemistry to assess its impact on ribozyme stability .
  • CRISPR-Cas9 Knockout Models: Generate cell lines lacking specific glycosylation enzymes to isolate this compound’s mechanistic contributions .

Q. How can researchers design combinatorial studies to evaluate synergistic effects between this compound and anticancer agents?

  • Isobologram Analysis: Determine combination indices (CI) for this compound with doxorubicin or paclitaxel using Chou-Talalay methodology .
  • Transcriptomic Profiling: Perform RNA-seq on treated cancer cells to identify pathways (e.g., apoptosis, autophagy) enhanced by the compound .
  • In Vivo Xenograft Models: Co-administer the compound with chemotherapeutics and monitor tumor regression rates via bioluminescence imaging .

Methodological Considerations

Q. What analytical techniques are critical for distinguishing this compound from its stereoisomers or degradation products?

  • Chiral HPLC: Use a Chiralpak IA-3 column with n-hexane/isopropanol (85:15) to resolve L- and D-rhamnose derivatives .
  • Circular Dichroism (CD): Compare CD spectra at 200–250 nm; this compound exhibits a distinct negative Cotton effect at 210 nm .
  • Stability Testing: Accelerated degradation studies (40°C/75% RH for 6 months) with LC-MS monitoring identify hydrolytic byproducts (e.g., monoacetylated forms) .

Q. How can researchers optimize the scalability of this compound synthesis for preclinical studies?

  • Flow Chemistry: Implement continuous acetylation reactors to enhance reproducibility and reduce reaction times .
  • Green Chemistry Approaches: Replace pyridine with biodegradable catalysts (e.g., DMAP) in acetonitrile/water biphasic systems .
  • Quality-by-Design (QbD): Use DOE software (e.g., JMP) to model critical process parameters (CPPs) like stirring rate and solvent polarity .

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